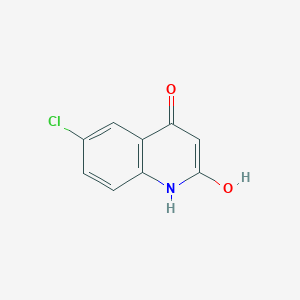

6-Chloro-4-hydroxyquinolin-2(1H)-one

Description

BenchChem offers high-quality 6-Chloro-4-hydroxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRWZGHILAGXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-36-7 | |

| Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

History and discovery of quinolinone compounds.

<-2>## History and Discovery of Quinolinone Compounds: A Technical Guide for Researchers

Abstract

The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the history and discovery of quinolinone compounds, tracing their evolution from early synthetic explorations to their current status as "privileged scaffolds" in drug development. We will delve into the serendipitous discovery of the first quinolone antibiotic, nalidixic acid, and follow the subsequent generations of fluoroquinolones, examining the key structure-activity relationships that led to enhanced potency and broadened spectra of activity. Beyond their antibacterial applications, this guide will explore the remarkable versatility of the quinolinone scaffold in diverse therapeutic areas, including psychiatry, oncology, and cardiology. Through detailed case studies of pivotal drugs such as aripiprazole, lenvatinib, and vesnarinone, we will elucidate the molecular mechanisms of action and the experimental methodologies that underpinned their development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rich history and ongoing innovation in the field of quinolinone chemistry.

The Dawn of Quinolinone Chemistry: Early Syntheses and Discoveries

The journey into the world of quinolinones began in the late 19th century, a period of burgeoning activity in synthetic organic chemistry. The first synthesis of quinolinone compounds can be traced back to this era, laying the fundamental groundwork for what would become a vast and therapeutically significant class of molecules.[1] One of the foundational methods, the Friedländer synthesis , developed in 1882, provided a direct route to quinolines through the condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[2] While initially focused on the broader quinoline class, these early synthetic strategies were adaptable for the creation of quinolinone cores.

It wasn't until the mid-20th century that the therapeutic potential of quinolinones began to be realized. The pivotal moment came in 1962 with the serendipitous discovery of nalidixic acid by George Lesher and his colleagues at the Sterling-Winthrop Research Institute.[3][4][5] This discovery was a byproduct of research aimed at the synthesis of the antimalarial drug chloroquine.[4][5][6] Nalidixic acid, technically a naphthyridine derivative but considered the progenitor of the quinolone antibiotics, exhibited significant antibacterial activity, particularly against Gram-negative bacteria.[4][7] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the birth of the quinolone class of antibiotics and set the stage for decades of intensive research and development.[3][4]

The Rise of the Quinolone Antibiotics: A Generational Saga

The initial success of nalidixic acid sparked a wave of medicinal chemistry efforts to enhance its antibacterial properties. This led to the development of successive generations of quinolone antibiotics, each characterized by key structural modifications that expanded their spectrum of activity and improved their pharmacokinetic profiles.

First-Generation Quinolones

Nalidixic acid is the archetypal first-generation quinolone.[7] Its clinical utility was primarily limited to uncomplicated urinary tract infections caused by Gram-negative bacteria.[4][7] Other early quinolones from this era included cinoxacin and oxolinic acid.[5]

The Fluoroquinolone Revolution: Second, Third, and Fourth Generations

A major breakthrough occurred with the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolones .[1][5] This single modification dramatically increased their potency and broadened their antibacterial spectrum.

-

Second-Generation: Norfloxacin was the first of the fluoroquinolones, demonstrating enhanced activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa, as well as some Gram-positive bacteria.[8] Ciprofloxacin, patented in 1981, became one of the most widely used antibiotics globally, with a broad spectrum of activity and good tissue penetration.[7][9]

-

Third-Generation: This generation, including drugs like levofloxacin, offered further improvements in activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, making them valuable for treating respiratory tract infections.[7]

-

Fourth-Generation: Later fluoroquinolones, such as moxifloxacin and gemifloxacin, were developed to provide even broader coverage, including activity against anaerobic bacteria and atypical pathogens.[7]

Table 1: Evolution of Quinolone Antibiotics

| Generation | Representative Drug(s) | Key Structural Features | Expanded Spectrum of Activity |

| First | Nalidixic Acid | Basic quinolone core | Primarily Gram-negative bacteria |

| Second | Ciprofloxacin, Norfloxacin | 6-fluoro substituent | Broadened Gram-negative, some Gram-positive coverage |

| Third | Levofloxacin | Enhanced Gram-positive activity | Improved coverage of respiratory pathogens |

| Fourth | Moxifloxacin, Gemifloxacin | Modifications at C-7 and C-8 | Broad-spectrum, including anaerobes and atypical pathogens |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[7][10][11] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[12] By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to religate it.[13][14] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[7][13] In most Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target.[14][15]

Diagram 1: Quinolone Mechanism of Action

Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV.

Beyond Antibiotics: The Versatility of the Quinolinone Scaffold

The structural features that make quinolinones effective antibacterials also enable them to interact with a diverse range of other biological targets. This has led to the development of quinolinone-based drugs for a variety of non-infectious diseases.

Aripiprazole: A Dopamine-Serotonin System Stabilizer for Psychiatric Disorders

Aripiprazole (Abilify) is a quinolinone derivative that has become a widely used atypical antipsychotic for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[16][17] Its unique pharmacological profile stems from its activity as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[18][19] This "dopamine-serotonin system stabilization" is thought to modulate dopaminergic and serotonergic activity in different brain regions, leading to its therapeutic effects with a generally favorable side-effect profile.[17]

Lenvatinib: A Multi-Kinase Inhibitor for Cancer Therapy

Lenvatinib (Lenvima) is a potent multi-kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[20][21] It belongs to the class of quinoline carboxamides and functions by blocking the activity of several receptor tyrosine kinases involved in tumor growth and angiogenesis.[22] Its primary targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[23] By inhibiting these pathways, lenvatinib helps to suppress tumor cell proliferation and the formation of new blood vessels that supply the tumor.[24]

Diagram 2: Lenvatinib's Multi-Targeting Mechanism

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. organicreactions.org [organicreactions.org]

- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 5. Generations apart: Making sense of the new fluoroquinolones [healio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Aripiprazole - Wikipedia [en.wikipedia.org]

- 17. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. LENVIMA® (lenvatinib) [lenvima.com]

- 21. Lenvatinib: MedlinePlus Drug Information [medlineplus.gov]

- 22. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cancerresearchuk.org [cancerresearchuk.org]

Structural Elucidation of 6-Chloro-4-hydroxyquinolin-2(1H)-one via Tandem Mass Spectrometry

Executive Summary

This technical guide details the mass spectrometric behavior of 6-Chloro-4-hydroxyquinolin-2(1H)-one (C

Written for analytical chemists and medicinal scientists, this document moves beyond basic spectral matching. It deconstructs the ionization physics , isotopic signatures , and fragmentation mechanics required to unequivocally identify this compound in complex biological or synthetic matrices.

Part 1: Molecular Architecture & Ionization Physics[1]

Structural Dynamics and Tautomerism

The analyte exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] In the gas phase and polar solvents used for Electrospray Ionization (ESI), the lactam form generally predominates, but the 4-hydroxy group is the primary driver of fragmentation.

The Chlorine Isotopic Signature

Before analyzing fragmentation, the presence of chlorine provides an immediate "spectral flag." Chlorine possesses two stable isotopes,

Diagnostic Rule:

Any mass spectrum of this compound must exhibit a characteristic 3:1 intensity ratio between the

| Isotope | Abundance | m/z ( | Diagnostic Utility |

| 100% (Rel) | 196.0 | Quantifier Ion | |

| ~32.5% (Rel) | 198.0 | Qualifier / Confirmation |

Part 2: Experimental Protocol (LC-MS/MS)

To ensure reproducible fragmentation, the following protocol minimizes in-source decay while maximizing the generation of structural ions.

Analytical Conditions

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | Basic nitrogen at pos-1 accepts protons readily.[1] |

| Mobile Phase A | 0.1% Formic Acid in H | Acidic pH stabilizes the |

| Mobile Phase B | Acetonitrile (MeCN) | Promotes desolvation efficiency. |

| Cone Voltage | 30 V | Sufficient to decluster without inducing premature fragmentation. |

| Collision Energy | 15–35 eV (Ramp) | Low energy preserves the Cl-C bond; high energy breaks the ring. |

Analytical Workflow Diagram

Figure 1: Optimized LC-MS/MS workflow for quinolone analysis. The C18 column retains the hydrophobic chloro-core.[1]

Part 3: Fragmentation Mechanics[1]

The fragmentation of 6-Chloro-4-hydroxyquinolin-2(1H)-one follows distinct pathways driven by the stability of the aromatic core and the lability of the heteroatoms.

Primary Pathway: Dehydration ( Loss)

The 4-hydroxy group is the most labile moiety.[1]

-

Mechanism: Proton transfer from the ring nitrogen or adjacent carbon facilitates the elimination of water.

-

Transition:

196 -

Neutral Loss: 18 Da.

-

Significance: This is often the base peak at lower collision energies.

Secondary Pathway: Carbonyl Ejection (CO Loss)

Following or competitive with dehydration, the lactam ring undergoes contraction.

-

Mechanism: The cyclic amide (lactam) ejects carbon monoxide (CO). This typically results in a ring contraction to an indole-like or benzofuran-like cation.[1]

-

Transition:

196 -

Neutral Loss: 28 Da.

The Chlorine Stability Rule

Unlike aliphatic chlorides, the Aryl-Cl bond is strong .

-

You will NOT typically observe neutral loss of HCl (36 Da) as a primary event in ESI.

-

If

160 is observed (

Fragmentation Pathway Diagram

Figure 2: Mechanistic fragmentation tree.[1] Yellow nodes represent primary fragments; Red nodes represent high-energy secondary fragments.[1]

Part 4: Diagnostic Ion Table[1]

Use this table to validate your spectral data. Relative abundances are approximate and depend on Collision Energy (CE).

| m/z (Ion) | Composition | Loss | Mechanism / Notes |

| 196.0 | Parent | Base peak in soft ionization.[1] | |

| 198.0 | Isotope | - | Confirmation Ion. Must be ~33% of m/z 196.[1] |

| 178.0 | Loss of 4-OH group.[1] Retains Cl pattern. | ||

| 168.0 | Carbonyl ejection from lactam ring.[1] | ||

| 150.0 | Combined loss.[1] Highly stable aromatic cation. | ||

| 115.0 | Rare. Complete heteroatom/halogen stripping (High CE only).[1] |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2(1H)-Quinolinone & Derivatives.[1] NIST Chemistry WebBook, SRD 69.[2] [Link][1]

-

Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids (and quinolone scaffolds) revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry.[1] Rapid Communications in Mass Spectrometry.[3] [Link]

-

Abdou, M.M. (2019). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][4] Part 1: Synthesis and reactions. ResearchGate / Journal of Pharmaceutical Chemistry. [Link]

-

He, J., et al. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.[5] National Institutes of Health (PMC). [Link]

Sources

- 1. Hydroxychloroquine [webbook.nist.gov]

- 2. 2(1H)-Quinolinone [webbook.nist.gov]

- 3. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 6-Chloro-4-hydroxyquinolin-2(1H)-one

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of 6-chloro-4-hydroxyquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific molecule, this document leverages detailed crystallographic data from its closest structural analogues to predict its three-dimensional arrangement, intermolecular interactions, and solid-state packing. We will delve into the critical role of tautomerism, a key feature of the 4-hydroxyquinolin-2(1H)-one scaffold, and its implications for the molecule's physicochemical properties and biological activity. Furthermore, this guide outlines a robust experimental workflow for the definitive determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis.

Introduction: The Significance of the Quinolinone Scaffold

Quinolinone derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in drug discovery. The specific substitution pattern of 6-chloro-4-hydroxyquinolin-2(1H)-one suggests potential applications in various therapeutic areas, necessitating a thorough understanding of its three-dimensional structure to inform rational drug design and development.

A definitive crystal structure provides invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.

-

Solid-State Properties: Prediction of physical properties such as melting point, solubility, and stability.

-

Structure-Activity Relationships (SAR): A foundational understanding for the design of more potent and selective analogues.

Tautomerism: A Critical Consideration

A crucial aspect of the 4-hydroxyquinolin-2(1H)-one core is its potential to exist in different tautomeric forms. The equilibrium between the keto and enol forms can significantly influence the molecule's hydrogen bonding patterns, polarity, and ultimately, its interaction with biological targets. Theoretical and experimental studies on related 4-hydroxy-2(1H)-quinolones have shown that the keto-enol tautomerism is a dynamic process, and the predominant form in the solid state can be influenced by substitution and the crystalline environment.[1]

The two primary tautomers of 6-chloro-4-hydroxyquinolin-2(1H)-one are the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form. While the dihydroxy tautomer has been predicted to be slightly more stable in some computational studies of the parent scaffold, the quinolone tautomers are often found to be predominant in solution and the solid state due to stabilizing self-association.[1]

Predictive Crystal Structure Analysis: Insights from Structural Analogues

In the absence of an experimentally determined crystal structure for 6-chloro-4-hydroxyquinolin-2(1H)-one, we can derive significant insights from the analysis of closely related, crystallographically characterized molecules.

Primary Analogue: 6-Chloroquinolin-2(1H)-one

The crystal structure of 6-chloroquinolin-2(1H)-one, which lacks the 4-hydroxy group, provides a foundational model for the quinolinone core.

| Crystallographic Parameter | 6-Chloroquinolin-2(1H)-one [2] |

| Chemical Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 24.951(19) Å, b = 7.733(6) Å, c = 7.988(6) Å |

| Key Intermolecular Interactions | N—H···O hydrogen bonds forming C(4) chains; Aromatic π–π stacking. |

The key takeaway from this structure is the formation of robust N—H···O hydrogen-bonded chains, a common motif in quinolinones. The presence of the chlorine atom at the 6-position influences the electronic distribution of the aromatic system and can participate in weaker intermolecular interactions.

Secondary Analogue: 3-Chloro-4-methylquinolin-2(1H)-one

The structure of 3-chloro-4-methylquinolin-2(1H)-one offers further insights into the packing of substituted quinolinones.

| Crystallographic Parameter | 3-Chloro-4-methylquinolin-2(1H)-one [3] |

| Chemical Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.9361(2) Å, b = 12.9239(6) Å, c = 17.1019(7) Å, β = 100.197(4)° |

| Key Intermolecular Interactions | N—H···O hydrogen bonds forming R²₂(8) ring motifs (dimers); Weak π–π stacking. |

This structure highlights the formation of centrosymmetric dimers through pairs of N—H···O hydrogen bonds, creating a distinct ring motif. This dimeric arrangement is a strong possibility for 6-chloro-4-hydroxyquinolin-2(1H)-one, especially with the additional hydrogen bonding capability of the 4-hydroxy group.

Predicted Structural Features of 6-Chloro-4-hydroxyquinolin-2(1H)-one

Based on the analysis of these analogues, we can predict the following structural characteristics for 6-chloro-4-hydroxyquinolin-2(1H)-one:

-

Dominant Tautomer: The 4-hydroxy-2(1H)-one tautomer is expected to be the dominant form in the crystal structure.

-

Hydrogen Bonding: A rich network of hydrogen bonds is anticipated. The N-H group and the 4-hydroxy group will act as hydrogen bond donors, while the carbonyl oxygen and the 4-hydroxy oxygen can act as acceptors. This could lead to the formation of either chains or dimeric motifs.

-

Molecular Planarity: The quinolinone ring system is expected to be largely planar.

-

π-π Stacking: Aromatic stacking interactions between the quinoline rings are likely to play a significant role in the overall crystal packing.

-

Role of the Chlorine Atom: The chlorine atom may participate in weak C-H···Cl or halogen bonding interactions, further stabilizing the crystal lattice.

Experimental Workflow for Crystal Structure Determination

To obtain a definitive crystal structure of 6-chloro-4-hydroxyquinolin-2(1H)-one, a systematic experimental approach is required.

Synthesis

A common and effective method for the synthesis of 4-hydroxyquinolin-2(1H)-ones involves the thermal cyclization of N-arylmalonamic acids. For the target molecule, this would involve the reaction of 4-chloroaniline with a malonic acid derivative, followed by cyclization at high temperature, often using a high-boiling point solvent or a catalyst like polyphosphoric acid.[4]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 6-Chloro-4-hydroxyquinolin-2(1H)-one.

Purification and Crystallization

The crude product from the synthesis must be purified to a high degree, typically by recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining single crystals suitable for X-ray diffraction. A screening of various solvents and solvent mixtures with different polarities is recommended. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion techniques are commonly employed crystallization methods.[1][3]

Experimental Protocol for Crystallization Screening

-

Solubility Testing: Determine the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, water) at room temperature and at elevated temperatures.

-

Single Solvent Crystallization:

-

Prepare saturated solutions of the compound in promising solvents at an elevated temperature.

-

Allow the solutions to cool slowly to room temperature, and then to 4°C.

-

Monitor for crystal growth over several days.

-

-

Solvent/Anti-Solvent Crystallization:

-

Dissolve the compound in a good solvent.

-

Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly.

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small vial.

-

Place this vial inside a larger, sealed container containing an anti-solvent.

-

The anti-solvent will slowly diffuse into the solution, inducing crystallization.

-

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Diagram of the X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

The data collected from the diffractometer will allow for the determination of the unit cell parameters, space group, and the precise atomic coordinates of all atoms in the asymmetric unit. This will provide a definitive answer to the questions of tautomerism, molecular geometry, and intermolecular interactions.

Conclusion and Future Outlook

While an experimentally determined crystal structure for 6-chloro-4-hydroxyquinolin-2(1H)-one is not yet available in the public domain, a comprehensive analysis of its structural analogues provides a strong predictive framework for its key structural features. The tautomeric equilibrium, the potential for extensive hydrogen bonding, and the influence of the chloro-substituent are all critical aspects that will define its solid-state architecture.

The experimental workflows outlined in this guide provide a clear path for the synthesis, crystallization, and definitive structural elucidation of this important molecule. The determination of its crystal structure will be a significant contribution to the understanding of this class of compounds and will undoubtedly accelerate research into its potential therapeutic applications.

References

-

Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1043. [Link]

-

Zhang, C.-G., & Luo, Y.-H. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o188. [Link]

- Zhang, C.-G., & Luo, Y.-H. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o188.

-

Gutiérrez-Hernández, J. M., et al. (2011). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. [Link]

-

Abdou, M. M. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324–S3337. [Link]

-

PubChem. (n.d.). 6-Chloro-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, E68, o1043.

- Abdou, M. M. (2017). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324-S3337.

Sources

Tautomerism in 4-Hydroxyquinolin-2(1H)-ones: A Structural & Analytical Guide

Executive Summary

For researchers in medicinal chemistry, the 4-hydroxyquinolin-2(1H)-one scaffold (often synonymous with 4-hydroxy-2-quinolone) represents a privileged structure due to its ubiquity in alkaloids and high affinity for biological targets like malaria parasites and bacterial DNA gyrase. However, its utility is complicated by a dynamic tautomeric landscape. This guide provides a definitive technical analysis of the Lactam-Enol vs. Lactam-Keto equilibrium, offering a self-validating analytical protocol to ensure structural certainty in drug development pipelines.

Molecular Architecture & The Tautomeric Landscape

The core challenge in characterizing 4-hydroxyquinolin-2(1H)-ones is distinguishing between three theoretical tautomers. While often drawn interchangeably, these forms possess distinct pharmacophores that drastically alter ligand-protein binding affinities.

The Three Primary Tautomers

-

T1: 4-Hydroxyquinolin-2(1H)-one (Lactam-Enol)

-

Structure: C2 carbonyl (lactam), C4 hydroxyl (enol), N1 protonated.

-

Status: The thermodynamically dominant form in most polar solvents and solid states due to extended conjugation and intermolecular hydrogen bonding.

-

-

T2: Quinoline-2,4(1H,3H)-dione (Lactam-Keto)

-

Structure: C2 and C4 carbonyls, C3 is an sp³ methylene (

). -

Status: A reactive intermediate.[1] Often favored in non-polar solvents or when C3 is substituted with electron-withdrawing groups that destabilize the enol.

-

-

T3: 2,4-Dihydroxyquinoline (Lactim-Enol)

-

Structure: Fully aromatic pyridine ring, C2 and C4 hydroxyls.

-

Status: Rare. The loss of the stable amide (lactam) resonance energy makes this energetically unfavorable compared to T1.

-

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways defining this system.

Caption: The primary equilibrium exists between the stable enol (T1) and the keto form (T2). T3 is energetically costly due to the disruption of the amide resonance.

Thermodynamics & Environmental Influence

The stability of the T1 enol form is not intrinsic but environmentally coupled. Understanding these drivers is essential for predicting behavior in biological assays.

Solvent Effects[1][2][3][4]

-

Polar Aprotic (DMSO-d₆): Strongly favors T1 (Enol) . The solvent acts as an H-bond acceptor for the C4-OH and N1-H, stabilizing the polarized conjugated system.

-

Non-Polar (Chloroform, Gas Phase): The equilibrium shifts slightly toward T2 (Keto) or induces dimerization of T1. In the absence of solvent stabilization, the internal dipole minimization of the dione form becomes more competitive.

Dimerization in Solid State

X-ray crystallography consistently reveals that 4-hydroxyquinolin-2(1H)-ones crystallize as centrosymmetric dimers .

-

Mechanism: Intermolecular hydrogen bonds form between the

of Molecule A and the -

Consequence: This "locked" dimer stabilizes the lactam motif, effectively suppressing the formation of the lactim (T3) or dione (T2) forms in the crystal lattice.

Analytical Protocol: A Self-Validating System

Relying solely on one analytical method can lead to misassignment. The following protocol uses NMR Chemical Shift Logic as a primary filter, validated by X-ray or IR data.

The "C3-Switch" Method (NMR)

The carbon at position 3 (C3) is the most sensitive reporter of tautomeric state.

| Feature | T1: Enol Form (Dominant) | T2: Keto Form (Minor) | Mechanistic Reason |

| ¹H NMR (C3-H) | Singlet, ~5.8 - 6.0 ppm | Singlet/Multiplet, ~3.5 - 4.0 ppm | T1 has an olefinic proton ( |

| ¹³C NMR (C3) | ~96 - 100 ppm | ~45 - 55 ppm | T1 C3 is part of a polarized double bond (enamine-like); T2 C3 is aliphatic. |

| ¹³C NMR (C4) | ~162 - 165 ppm | ~190 - 200 ppm | T1 C4 is an enolic carbon; T2 C4 is a distinct ketone. |

Experimental Workflow

Follow this decision tree to confirm the structure of your derivative.

Caption: The "C3-Switch" workflow utilizes the distinct hybridization change (

Pharmacological Implications[5][6]

The tautomeric state is not merely a structural curiosity; it dictates the Pharmacophore Interaction Profile .

-

H-Bond Donor/Acceptor Flip:

-

T1 (Enol): Presents an H-bond donor at C4 (OH). Critical for binding pockets requiring a proton source (e.g., serine residues in active sites).

-

T2 (Keto): Presents an H-bond acceptor at C4 (C=O). This can abolish activity if the target requires a donor, or enhance it if the target requires an acceptor.

-

-

Aromaticity & Stacking:

-

T1: Retains partial aromaticity in the heterocyclic ring, facilitating

stacking interactions with DNA bases or aromatic amino acids (Phe, Tyr, Trp). -

T2: Breaks the aromaticity of the heterocyclic ring, disrupting potential intercalation modes.

-

Strategic Insight: When docking 4-hydroxyquinolin-2(1H)-ones in silico, ensure you simulate both T1 and T2 forms. A "dead" compound in a screen might simply be modeled in the wrong tautomeric state for the binding pocket.

References

-

Tautomeric Equilibrium & Synthesis: Abdou, M. M. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][3] Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3323-S3332. Link

-

X-Ray & NMR Characterization: Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H)quinolon. Heterocyclic Communications, 12(5), 319-324. Link

-

Biological Relevance (Malaria): Stocks, P. A., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[4] Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(23), 11788–11793. Link

-

Structural Assignment & H-Bonding: Shi, Y., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines. Organic Chemistry Frontiers, 4, 216-224. Link

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Chloro-4-hydroxyquinolin-2(1H)-one Scaffold

The quinolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, the 6-Chloro-4-hydroxyquinolin-2(1H)-one moiety is a critical precursor in the development of various therapeutic candidates, valued for its unique electronic and structural properties that allow for diverse functionalization. Its synthesis is a key step in the discovery of novel drugs, making a thorough understanding of its preparation essential for researchers in the field. This guide provides a detailed exploration of the primary starting materials and the most effective synthetic routes to this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Primary Synthetic Strategy: A Two-Step Approach from Readily Available Precursors

The most common and industrially scalable synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one is a two-step process that begins with readily available and cost-effective starting materials: 4-chloroaniline and diethyl malonate . This approach is a modification of the classic Conrad-Limpach and Gould-Jacobs reactions for quinoline synthesis.[2] The overall synthetic pathway involves an initial condensation reaction to form a key intermediate, followed by a high-temperature intramolecular cyclization.

Core Starting Materials:

| Starting Material | Structure | Key Attributes |

| 4-Chloroaniline |  | Commercially available, provides the chloro-substituted benzene ring of the quinolinone core. The chloro-substituent influences the reactivity of the aromatic ring. |

| Diethyl Malonate |  | A versatile C3 synthon that provides the atoms for the formation of the pyridinone ring of the quinolinone scaffold. Its active methylene group is key to the initial condensation reaction. |

Detailed Synthetic Protocol

This synthesis is divided into two distinct experimental stages: the formation of the diethyl (4-chlorophenylamino)methylenemalonate intermediate and its subsequent thermal cyclization.

Part 1: Synthesis of Diethyl (4-chlorophenylamino)methylenemalonate (Intermediate I)

This initial step involves the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (a derivative of diethyl malonate). The ethoxy group of diethyl ethoxymethylenemalonate acts as a good leaving group, facilitating the nucleophilic attack by the amino group of 4-chloroaniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

During the reaction, ethanol is evolved and can be removed by distillation to drive the reaction to completion.

-

After cooling, the reaction mixture will solidify. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield diethyl (4-chlorophenylamino)methylenemalonate as a solid.

Causality Behind Experimental Choices:

-

Heating: The condensation reaction requires thermal energy to overcome the activation barrier for the nucleophilic substitution.

-

Removal of Ethanol: Le Chatelier's principle dictates that removing a product (ethanol) will shift the equilibrium towards the formation of the desired intermediate.

Part 2: Thermal Cyclization to 6-Chloro-4-hydroxyquinolin-2(1H)-one (Final Product)

This step is a high-temperature intramolecular cyclization of the intermediate I. The reaction is typically carried out in a high-boiling point solvent to achieve the necessary temperature for the ring-closing reaction.

Experimental Protocol:

-

In a flask suitable for high-temperature reactions, suspend the diethyl (4-chlorophenylamino)methylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250-260 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by the cessation of ethanol evolution.

-

Allow the reaction mixture to cool. The product will precipitate out of the solvent.

-

The solid product is collected by filtration and washed with a non-polar solvent like hexane or toluene to remove the high-boiling point solvent.

-

The crude 6-Chloro-4-hydroxyquinolin-2(1H)-one is then purified by recrystallization from a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to afford the final product as a crystalline solid.

Causality Behind Experimental Choices:

-

High Temperature: The intramolecular cyclization involves the formation of a new ring and the disruption of the aromaticity of the aniline ring in the transition state, which requires a significant energy input.

-

High-Boiling Point Solvent: Solvents like diphenyl ether and Dowtherm A are used to achieve and maintain the high temperatures necessary for the cyclization while ensuring a homogeneous reaction mixture.

Reaction Mechanisms and Visualizations

Mechanism of the Synthesis

The synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by an intramolecular cyclization.

Caption: Overall workflow for the synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one.

Detailed Mechanistic Pathway

The mechanism involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the malonate derivative, followed by a thermally induced intramolecular cyclization.

Caption: Step-by-step mechanism of the synthesis.

Quantitative Data and Characterization

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| Diethyl (4-chlorophenylamino)methylenemalonate | C14H16ClNO4 | 301.73 | ~85-95 | 50-52 |

| 6-Chloro-4-hydroxyquinolin-2(1H)-one | C9H6ClNO2 | 195.60 | ~70-85 | >300 |

Spectroscopic Data for 6-Chloro-4-hydroxyquinolin-2(1H)-one:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.58 (s, 1H, OH), 11.20 (s, 1H, NH), 7.85 (d, J=2.4 Hz, 1H, H-5), 7.55 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.25 (d, J=8.8 Hz, 1H, H-8), 5.80 (s, 1H, H-3).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 163.8 (C=O), 162.5 (C-OH), 138.2 (C-4a), 130.5 (C-7), 125.8 (C-6), 122.0 (C-5), 118.5 (C-8a), 116.8 (C-8), 98.5 (C-3).

-

IR (KBr, cm⁻¹): 3400-2800 (br, OH, NH), 1650 (C=O, amide), 1610, 1580, 1490 (C=C, aromatic).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful synthesis of the intermediate and final product can be confirmed by comparing the obtained physical and spectroscopic data with the reference values provided in the table above. The distinct melting points and characteristic NMR and IR spectral features serve as reliable benchmarks for product identification and purity assessment.

Conclusion

The synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one from 4-chloroaniline and diethyl malonate is a robust and well-established method. By understanding the underlying principles of the condensation and cyclization steps, and by carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block for drug discovery and development. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the successful synthesis and validation of this important heterocyclic compound.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2019 , 24(1), 154. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008 , (xvi), 18-24. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013 , 18(3), 3094-3110. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021 , 26(1), 163. [Link]

-

4,7-dichloroquinoline. Organic Syntheses. [Link]

-

Conrad–Limpach synthesis. Wikipedia. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 2021 , 26(24), 7543. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

Sources

IUPAC name and CAS number for 6-Chloro-4-hydroxyquinolin-2(1H)-one.

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

6-Chloro-4-hydroxyquinolin-2(1H)-one (CAS: 19480-01-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of immunomodulators (e.g., Roquinimex) and functionalized quinolone antibiotics.[1][2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization, specifically addressing the tautomeric challenges inherent to the 4-hydroxy-2-quinolone system.

Chemical Identity & Nomenclature

The nomenclature of this compound is frequently complicated by prototropic tautomerism. In solution, the compound exists in a dynamic equilibrium between the lactam (2(1H)-one) and lactim (2,4-diol) forms.

| Parameter | Technical Specification |

| Primary IUPAC Name | 6-Chloro-4-hydroxy-1H-quinolin-2-one |

| Common Synonyms | 6-Chloro-2,4-dihydroxyquinoline; 6-Chloro-4-hydroxy-2-quinolone |

| CAS Registry Number | 19480-01-4 (General/Tautomeric mixture) |

| Molecular Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| SMILES | Clc1ccc2c(c1)nc(=O)cc2O |

Tautomeric Equilibrium

Researchers must recognize that the "4-hydroxy" designation often implies the 2-oxo tautomer in polar media. In the solid state and in polar aprotic solvents (e.g., DMSO), the 2(1H)-one (lactam) form predominates due to intermolecular hydrogen bonding and solvation stabilization.

Figure 1: Tautomeric equilibrium between the lactam and lactim forms. The 2(1H)-one form is generally the reactive species in N-alkylation reactions.

Synthetic Protocols

The most robust industrial and laboratory scale synthesis follows the Conrad-Limpach cyclization pathway. This method is preferred for its scalability and the availability of low-cost precursors.

Method A: Thermal Cyclization (Conrad-Limpach)

This protocol involves the condensation of 4-chloroaniline with diethyl malonate, followed by high-temperature cyclization.

Reagents:

-

4-Chloroaniline (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Diphenyl ether (Dowtherm A) or Mineral Oil (Solvent for cyclization)

-

Ethanol (Solvent for condensation)

Step-by-Step Methodology:

-

Condensation (Formation of Anil):

-

Reflux 4-chloroaniline and diethyl malonate in ethanol for 4–6 hours.

-

Critical Control Point: Monitor the removal of ethanol. The reaction is driven to completion by the distillation of ethanol.

-

Isolate the intermediate ethyl 3-((4-chlorophenyl)amino)-3-oxopropanoate (anilic ester).

-

-

Cyclization (Ring Closure):

-

Work-up:

-

Cool the reaction mixture to room temperature. The product, 6-chloro-4-hydroxyquinolin-2(1H)-one, typically precipitates as a solid.

-

Filter the precipitate and wash copiously with hexane or petroleum ether to remove residual high-boiling solvent.

-

Recrystallize from DMF/Ethanol if high purity (>99%) is required.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic workflow for the Conrad-Limpach cyclization route.

Structural Characterization

Accurate identification requires distinguishing the product from its isomers (e.g., 7-chloro or 8-chloro derivatives) and confirming the tautomeric state.

Nuclear Magnetic Resonance (NMR)

In DMSO-d₆ , the spectrum typically reflects the 2(1H)-one tautomer.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.40 ppm (s, 1H): NH proton (Broad singlet, indicates lactam form).

-

δ 7.80 ppm (d, J=2.5 Hz, 1H): H-5 (Aromatic, meta to chlorine).

-

δ 7.55 ppm (dd, J=8.8, 2.5 Hz, 1H): H-7 (Aromatic).

-

δ 7.30 ppm (d, J=8.8 Hz, 1H): H-8 (Aromatic).

-

δ 5.85 ppm (s, 1H): H-3 (Characteristic singlet for the quinolone ring proton).

-

OH Signal: Often very broad or exchanged, appearing >10 ppm.

-

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad absorption (NH / OH stretching).

-

1640–1660 cm⁻¹: Strong C=O stretching (Amide I band), confirming the quinolone carbonyl.

Pharmaceutical Applications

The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold is a "privileged structure" in drug discovery.

Key Drug Precursor: Roquinimex (Linomide)

This compound is the direct synthetic precursor to Roquinimex , an immunomodulator investigated for the treatment of autoimmune diseases (e.g., Multiple Sclerosis) and certain cancers.

-

Transformation: N-methylation of the lactam nitrogen followed by functionalization at the 3-position.

Antibacterial Research

Analogues derived from this scaffold are explored as non-fluorinated quinolone antibiotics, targeting DNA gyrase. The 6-chloro substituent enhances lipophilicity and metabolic stability compared to the unsubstituted parent compound.

Safety & Handling (MSDS Summary)

While not classified as highly toxic, standard laboratory safety protocols for halogenated heterocycles must be observed.

-

Hazards: Skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

-

Handling: Use a fume hood, especially during the high-temperature cyclization step where diphenyl ether vapors may be generated.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329774074, 6-Chloro-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Stadlbauer, W., & Kappe, T. (1999). Tautomerism of 4-Hydroxy-2-quinolones. Monatshefte für Chemie, 130, 1067–1075. (Detailed analysis of the lactam-lactim equilibrium).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 3. mdpi.com [mdpi.com]

- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 5. isca.me [isca.me]

- 6. WO2005016937A1 - A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one

Executive Summary

Target Molecule: 6-Chloro-4-hydroxyquinolin-2(1H)-one (CAS: 19484-48-1) Application: Key intermediate for functionalized quinoline APIs (e.g., Roquinimex derivatives, antibacterial agents). Methodology: Two-step Knorr-type synthesis utilizing a thermal condensation followed by acid-mediated cyclization. Scale: Pilot-ready protocol (100g – 1kg scale).

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one. Unlike traditional industrial methods that rely on hazardous high-temperature solvents (e.g., diphenyl ether at >250°C), this protocol utilizes a controlled Polyphosphoric Acid (PPA) cyclization at moderate temperatures (100–120°C). This approach significantly improves safety profiles and process control while maintaining high purity (>98%) through a self-validating acid-base purification strategy.

Scientific Background & Retrosynthetic Analysis

The target scaffold, a 4-hydroxy-2-quinolone, exhibits lactam-lactim tautomerism. In the solid state and neutral solution, the 2-one (lactam) form predominates. The synthesis is designed to install the nitrogen-carbon bonds sequentially to avoid the formation of the symmetrical bis-anilide byproduct.

Retrosynthetic Logic

-

Disconnection: The C-C bond between the aromatic ring and the carbonyl group is formed via electrophilic aromatic substitution (Friedel-Crafts type).

-

Precursor: Ethyl N-(4-chlorophenyl)malonamate.

-

Starting Materials: 4-Chloroaniline and Diethyl Malonate.[1]

Critical Process Parameter (CPP): The ratio of Diethyl Malonate to Aniline in Step 1 is critical. A stoichiometric excess of malonate prevents the formation of the insoluble bis-anilide impurity (

Caption: Retrosynthetic disconnection showing the two-step assembly from commodity chemicals.

Detailed Experimental Protocol

Step 1: Formation of Ethyl N-(4-chlorophenyl)malonamate

Reaction Type: Thermal Amidation / Condensation Safety Note: Ethanol vapor is generated. Ensure proper venting/distillation setup.

Reagents & Equipment[2][3][4][5][6][7][8][9]

-

4-Chloroaniline: 127.6 g (1.0 mol)

-

Diethyl Malonate: 240.0 g (1.5 mol) [1.5 eq excess is crucial]

-

Equipment: 1L 3-neck round bottom flask, mechanical stirrer, Claisen adapter, distillation condenser, thermometer.

Procedure

-

Setup: Charge the flask with 4-Chloroaniline and Diethyl Malonate.

-

Heating Profile: Heat the mixture to 120°C with moderate stirring. The solid aniline will melt and dissolve.

-

Reaction: Gradually increase temperature to 145–155°C . At this point, ethanol will begin to distill off (bp 78°C).

-

Insight: Removing ethanol drives the equilibrium forward (Le Chatelier’s principle).

-

-

Monitoring: Maintain temperature until ethanol evolution ceases (approx. 2–3 hours).

-

Workup: Cool the mixture to ~70°C. Add Ethanol (150 mL) slowly to prevent solidification of the bulk mass, then cool to 0–5°C with stirring.

-

Isolation: Filter the resulting white crystalline solid. Wash with cold ethanol (2 x 50 mL).

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 190–210 g (75–82%)

-

Checkpoint: Melting Point should be 94–96°C. If >200°C, bis-anilide impurity is present.

-

Step 2: Cyclization to 6-Chloro-4-hydroxyquinolin-2(1H)-one

Reaction Type: Intramolecular Friedel-Crafts Acylation Safety Note: PPA is viscous and acidic. Exothermic quench.

Reagents

-

Intermediate (from Step 1): 100 g

-

Polyphosphoric Acid (PPA): 500 g (approx. 83%

content)

Procedure

-

Mixing: Charge PPA into a reactor and heat to 80°C to lower viscosity. Add the Intermediate portion-wise over 20 minutes.

-

Why? Portion-wise addition prevents localized exotherms and charring.

-

-

Cyclization: Heat the mixture to 120°C . Stirring efficiency is critical here due to high viscosity.

-

Duration: Maintain at 120°C for 3 hours. The mixture will turn light yellow/orange.

-

Validation: Take a small aliquot, quench in water. If the solid dissolves in dilute NaOH, the reaction is progressing (starting material ester is insoluble in base).

-

-

Quench: Cool the reaction mass to 80°C. Slowly pour the hot PPA mixture into 1.5 L of mechanically stirred ice-water .

-

Caution: Significant exotherm. Maintain internal quench temp <40°C.

-

-

Filtration: Stir the resulting suspension for 1 hour to ensure all acid is extracted. Filter the crude solid.[8][9]

-

Purification (Acid-Base Swing):

-

Suspend the crude wet cake in 1.0 L of 10% NaOH solution . Heat to 80°C. The product (phenol/lactam) will dissolve as the sodium salt.

-

Filtration: Filter this hot solution through Celite to remove any unreacted aniline or bis-anilide (which remain insoluble).

-

Precipitation: Acidify the clear filtrate with HCl (conc.) to pH 2. The pure product will precipitate as a white/off-white solid.

-

-

Final Isolation: Filter, wash with water until neutral, and dry at 100°C.

Process Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 65 – 70% | Calculated from 4-Chloroaniline |

| Purity (HPLC) | > 98.5% | Area % |

| Appearance | White to Off-white powder | High purity prevents discoloration |

| Melting Point | > 300°C (dec.) | Typical for high-melting quinolones |

| Solubility | Soluble in hot DMF, DMSO, dil. NaOH | Insoluble in water, alcohols, ether |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete Ethanol removal | Ensure distillation head temp reaches >78°C and pot temp >145°C. |

| Solid does not dissolve in NaOH (Step 2) | Bis-anilide formation | Check Step 1 stoichiometry. Ensure excess Malonate was used. |

| Dark/Black Product | Charring during PPA step | Reduce Cyclization temp to 110°C; Improve agitation; Ensure PPA is not too old (dehydrated). |

Visual Workflow (Graphviz)

Caption: Step-by-step process flow diagram illustrating the synthesis and acid-base purification logic.

References

-

Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds.[10][11] U.S. Patent No.[2][10] 2,558,211. Link

-

Otsuka Pharmaceutical Co., Ltd. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone... U.S. Patent No.[2][10] 6,967,209. (Describes PPA cyclization conditions relevant to quinolinone scale-up). Link

-

Organic Syntheses. (1943). Ethyl Ethoxymethylenemalonate (Related Knorr/Gould-Jacobs methodology). Organic Syntheses, Coll. Vol. 3, p.395. Link

-

BenchChem. (2024). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. (General PPA protocol adaptation). Link

Sources

- 1. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]

- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-4-methylquinolin-2(1H)-one - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 9. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

Application Notes and Protocols: 6-Chloro-4-hydroxyquinolin-2(1H)-one as a Privileged Scaffold for Anticancer Drug Design

Introduction: The Quinolinone Scaffold in Oncology

The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds.[1][2] Their inherent structural features allow for diverse interactions with various biological targets, making them a fertile ground for the development of novel therapeutics. Within the landscape of anticancer drug discovery, quinolinone derivatives have emerged as particularly promising, with several demonstrating potent activity against a range of malignancies.[3][4] This guide focuses on a specific, halogenated member of this family: 6-Chloro-4-hydroxyquinolin-2(1H)-one . The introduction of a chloro group at the 6-position offers a unique electronic and steric profile, providing a valuable starting point for the rational design of next-generation anticancer agents. These application notes will provide a comprehensive overview of this scaffold, from its synthesis and proposed mechanisms of action to detailed protocols for its derivatization and evaluation as a potential anticancer agent.

Mechanisms of Action: Targeting Key Cancer Pathways

While direct preclinical studies on the parent 6-chloro-4-hydroxyquinolin-2(1H)-one are not extensively documented in publicly available literature, the anticancer activity of the broader quinolinone class is well-established. The primary mechanisms of action for many quinolinone derivatives involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Tyrosine Kinase Inhibition

A predominant mechanism of action for many quinolinone-based anticancer agents is the inhibition of tyrosine kinases.[5] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Tyrosine kinase inhibitors (TKIs) typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade that promotes cancer cell growth and survival.[7]

Several quinolinone derivatives have shown potent inhibitory activity against key tyrosine kinases implicated in cancer, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, its activation leads to increased cell proliferation and survival.[4]

-

Phosphatidylinositol 3-kinase (PI3Kα): A central node in a signaling pathway that controls cell growth, metabolism, and survival.[1]

The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold is hypothesized to act as a potent inhibitor of one or more of these tyrosine kinases, a concept that forms the basis for the drug design strategies outlined in this guide.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, quinolinone derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[9] These effects are often downstream consequences of inhibiting critical survival pathways. For instance, blocking PI3K/Akt signaling can lead to the activation of pro-apoptotic proteins and the arrest of the cell cycle at various checkpoints.

A related quinoline compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione, has been demonstrated to arrest cells at both the G1 and G2/M phases of the cell cycle.[10] This suggests that the 6-chloro-quinolinone scaffold may also possess the ability to interfere with the cell cycle machinery, preventing the uncontrolled proliferation of cancer cells.

Drug Design and Optimization Strategy

The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold provides a robust platform for the design and synthesis of a library of potential anticancer agents. A systematic approach to derivatization allows for the exploration of the structure-activity relationship (SAR) and the identification of compounds with enhanced potency and selectivity.

Caption: Iterative Drug Design and Optimization Workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one

This protocol is adapted from a known method for the synthesis of related quinolinones.[11]

Materials:

-

4-Chloroaniline

-

Diethyl malonate

-

Polyphosphoric acid (PPA)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the Malonodianilide Intermediate:

-

In a round-bottom flask, dissolve 4-chloroaniline in a suitable solvent (e.g., toluene).

-

Add diethyl malonate to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude malonodianilide by recrystallization or column chromatography.

-

-

Cyclization to 6-Chloro-4-hydroxyquinolin-2(1H)-one:

-

In a separate flask, heat polyphosphoric acid to 140-150°C with stirring.

-

Slowly add the purified malonodianilide to the hot PPA.

-

Continue heating and stirring for the specified time until cyclization is complete (monitor by TLC).

-

Carefully pour the hot reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude 6-chloro-4-hydroxyquinolin-2(1H)-one by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterize the final product using FT-IR, 1H NMR, and mass spectrometry.[11]

-

Protocol 2: General Strategy for Derivatization

To explore the SAR, derivatives of the core scaffold can be synthesized by targeting the hydroxyl group at the 4-position and the nitrogen at the 1-position.

Example Derivatization at the 4-Position (O-alkylation):

-

Suspend 6-chloro-4-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., DMF or acetone).

-

Add a base (e.g., K2CO3 or NaH) to deprotonate the hydroxyl group.

-

Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized quinolinone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

-

Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 4: Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol provides a general framework for assessing the induction of apoptosis and cell cycle arrest.[9][12][13][14]

Materials:

-

Cancer cell lines

-

Synthesized quinolinone derivatives

-

Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis

-

Ethanol (for cell fixation)

-

RNase A and PI for cell cycle analysis

-

Flow cytometer

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with the compound of interest at its IC50 concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15]

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis:

-

Treat cells with the compound of interest at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.[13]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated to facilitate comparison between the different derivatives and the parent scaffold.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Compound | R1 | R2 | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| Parent Scaffold | H | H | 15.2 | 20.5 |

| Derivative 1 | CH3 | H | 8.7 | 12.1 |

| Derivative 2 | H | OCH3 | 5.4 | 7.9 |

| Derivative 3 | CH3 | OCH3 | 2.1 | 3.5 |

| Doxorubicin | - | - | 0.8 | 1.2 |

This data would then be used to establish a structure-activity relationship, guiding the next round of synthesis and optimization.

Conclusion and Future Directions

The 6-chloro-4-hydroxyquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability and the known anticancer properties of the broader quinolinone class make it an attractive target for further investigation. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and in vitro evaluation of compounds based on this scaffold. Future work should focus on elucidating the precise molecular targets of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models.

References

- 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). PMC.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.

- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). PubMed.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (n.d.). PMC.

- Tyrosine Kinase Inhibitors. (n.d.).

- Mechanism of action of tyrosine kinase and tyrosine kinase inhibitors.... (n.d.).

- Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Prolifer

- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube.

- Basic Methods of Cell Cycle Analysis. (2023). MDPI.

- Cell Cycle Analysis. (n.d.).

-

Dual G1 and G2 phase inhibition by a novel, selective Cdc25 inhibitor 6-chloro-7--quinoline-5,8-dione. (n.d.). PubMed.

- Apoptosis Protocols. (n.d.). USF Health - University of South Florida.

Sources

- 1. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. sanad.iau.ir [sanad.iau.ir]

- 12. mdpi.com [mdpi.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. bdbiosciences.com [bdbiosciences.com]

Application Note: Strategic Utilization of 6-Chloro-4-hydroxyquinolin-2(1H)-one in Antiviral Research

Executive Summary & Scientific Context

6-Chloro-4-hydroxyquinolin-2(1H)-one (CAS: 19484-48-1) serves as a critical privileged scaffold in the design of next-generation antiviral therapeutics. While quinolone antibiotics are traditionally associated with DNA gyrase inhibition in bacteria, the 4-hydroxy-2-quinolone core (and its tautomeric forms) has emerged as a potent pharmacophore for inhibiting viral metalloenzymes, specifically HIV-1 Integrase (IN) and Hepatitis C Virus (HCV) NS5B polymerase .

This application note details the methodological application of this scaffold in antiviral research. It focuses on its structural role in the Two-Metal Chelation Model , protocols for its chemical functionalization into bioactive inhibitors, and validated assays for assessing its antiviral potency.

Mechanism of Action: The Chelation Triad

The utility of 6-Chloro-4-hydroxyquinolin-2(1H)-one lies in its ability to be functionalized at the C3 position. When substituted with an electron-withdrawing group (e.g., carbonyl, carboxyl, or heteroaryl), the O4 and O2 oxygens (along with the C3 substituent) form a planar chelating triad.

-

Target: Viral Integrase or Polymerase Active Sites.

-

Interaction: The triad sequesters divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic function of the viral enzyme (e.g., the strand transfer step in HIV replication).

-

Specificity: The 6-chloro substitution enhances lipophilicity and metabolic stability, improving the pharmacokinetic profile of the final drug candidate.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis pathway of the scaffold and its mechanism of binding to the HIV-1 Integrase active site.

Caption: Figure 1. Synthesis workflow and Mechanism of Action (MOA) illustrating the transformation of the 6-chloro scaffold into an HIV-1 Integrase inhibitor via metal chelation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one from commercially available precursors. Scale: 50 mmol

Reagents:

-

4-Chloroaniline (CAS: 106-47-8)

-

Diethyl malonate (CAS: 105-53-3)

-

Polyphosphoric Acid (PPA)

-

Ethanol (95%)

Step-by-Step Methodology:

-

Amidation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-chloroaniline (6.38 g, 50 mmol) and diethyl malonate (8.0 g, 50 mmol). Heat to 150°C for 4 hours.

-

Critical Checkpoint: Monitor the collection of ethanol in the trap. Reaction completion is indicated when ethanol evolution ceases.

-

-

Isolation of Intermediate: Cool the mixture to precipitate N,N'-bis(4-chlorophenyl)malonamide. Filter and wash with cold ethanol.

-

Cyclization: Mix the dried intermediate (5 g) with 20 g of Polyphosphoric Acid (PPA).

-

Reaction: Heat the mixture to 140–150°C for 3 hours with vigorous mechanical stirring.

-